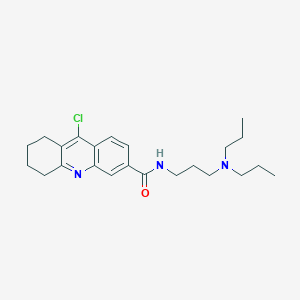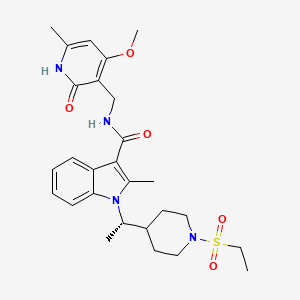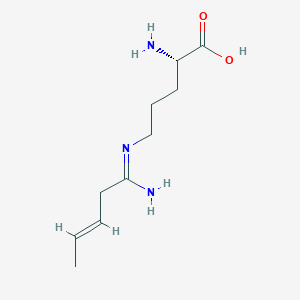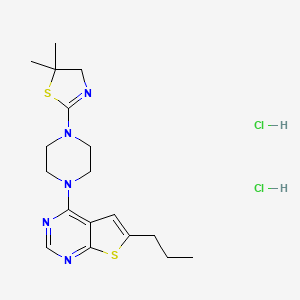
NH2-KLGADTDGEQDQHMTYGGQ-COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NH2-QGGYTMHQDQEGDTDAGLK-COOH is a synthetic peptide chain with an amine group attached to lysine and an carboxyl group attached to glutamine.
Aplicaciones Científicas De Investigación
Intracellular Trafficking and Toxicity of Nanoparticles
- Study: Manshian et al. (2017) explored the impact of nanoparticles with varying surface functionalities, including NH2 and COOH moieties, on intracellular uptake and toxicity. They found differences in the trafficking and toxicity of NH2-functionalized quantum dots compared to COOH-functionalized ones, which has implications for biomedical applications (Manshian et al., 2017).
Chemical Reactions in Interstellar Ice Analogues
- Study: Fedoseev et al. (2016) conducted experiments simulating interstellar chemistry, where NH2 played a critical role in forming species with N-C bonds. This research offers insights into the chemical processes in space and the formation of complex organic molecules (Fedoseev et al., 2016).
Matrix-Assisted Laser Desorption/Ionization
- Study: Huang et al. (2020) discussed the development of novel anthranilic acid derivatives, including COOH-NH2, for MALDI-TOF mass spectrometry applications. This highlights the role of such compounds in enhancing the analysis of biomolecules (Huang et al., 2020).
Surface Functionalization for Biomaterials
- Study: Mussano et al. (2017) investigated the biological effects of titanium surfaces modified with amine (NH2) and carboxylic/esteric (COOH) functionalities. Their findings are significant for biomedical applications, particularly in improving the interaction between biomaterials and biological systems (Mussano et al., 2017).
Thermal Decomposition and Reaction Mechanisms
- Study: Klippenstein et al. (2009) focused on the thermal decomposition of NH2OH and its subsequent reactions, providing valuable information on high-temperature chemical processes and the formation of OH radicals (Klippenstein et al., 2009).
Fluorescent Emission from Carbon Quantum Dots
- Study: Tang et al. (2019) explored how functional group modulation, including NH2 and COOH, affects the fluorescence of carbon quantum dots. This research contributes to the understanding of optical properties in nanomaterials (Tang et al., 2019).
Antibacterial Activity of Peptide Nanotubes
- Study: Porter et al. (2018) demonstrated the antibacterial activity of diphenylalanine peptide nanotubes with different terminal groups, including NH2 and COOH. This research is significant for developing new antimicrobial technologies (Porter et al., 2018).
Propiedades
Nombre del producto |
NH2-KLGADTDGEQDQHMTYGGQ-COOH |
|---|---|
Fórmula molecular |
C₈₃H₁₂₇N₂₅O₃₄S |
Peso molecular |
2051.11 |
InChI |
InChI=1S/C83H127N25O34S/c1-37(2)25-50(102-70(128)44(85)9-7-8-23-84)71(129)92-34-60(116)95-38(3)69(127)101-55(30-66(125)126)80(138)108-68(40(5)110)82(140)106-53(28-64(121)122)73(131)93-35-62(118)96-45(17-21-63(119)120)74(132)98-46(14-18-56(86)112)76(134)104-54(29-65(123)124)79(137)99-47(15-19-57(87)113)75(133)103-52(27-42-31-89-36-94-42)78(136)100-48(22-24-143-6)77(135)107-67(39(4)109)81(139)105-51(26-41-10-12-43(111)13-11-41)72(130)91-32-59(115)90-33-61(117)97-49(83(141)142)16-20-58(88)114/h10-13,31,36-40,44-55,67-68,109-111H,7-9,14-30,32-35,84-85H2,1-6H3,(H2,86,112)(H2,87,113)(H2,88,114)(H,89,94)(H,90,115)(H,91,130)(H,92,129)(H,93,131)(H,95,116)(H,96,118)(H,97,117)(H,98,132)(H,99,137)(H,100,136)(H,101,127)(H,102,128)(H,103,133)(H,104,134)(H,105,139)(H,106,140)(H,107,135)(H,108,138)(H,119,120)(H,121,122)(H,123,124)(H,125,126)(H,141,142) |
Clave InChI |
DTPOZUWLLSLAFQ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





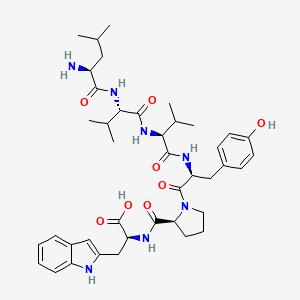
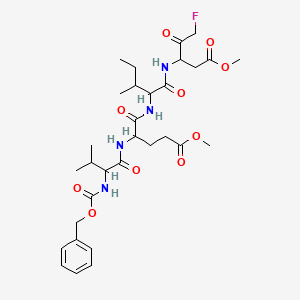
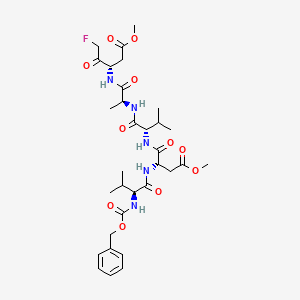
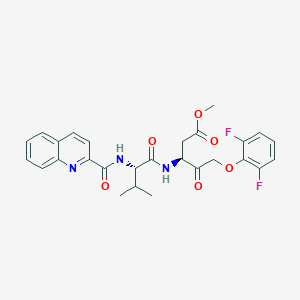
![[5-Amino-8-[4-(1-methylpyrazol-4-yl)phenyl]-1,6-naphthyridin-2-yl]-(3-methoxyazetidin-1-yl)methanone](/img/structure/B1150355.png)
